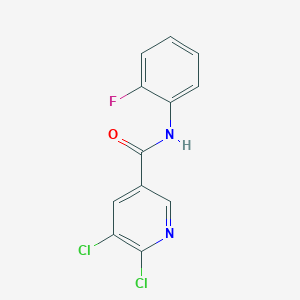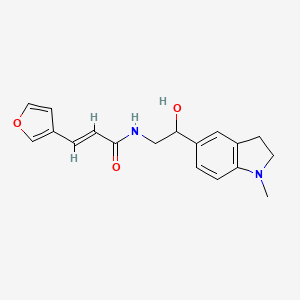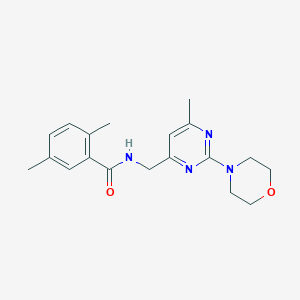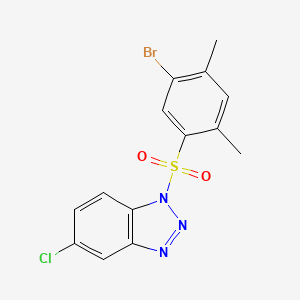![molecular formula C19H19F3N4OS B2640472 6,6-dimethyl-2-(methylthio)-9-(4-(trifluoromethyl)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 941897-18-3](/img/structure/B2640472.png)
6,6-dimethyl-2-(methylthio)-9-(4-(trifluoromethyl)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Pathways: Research has explored various synthetic pathways for compounds structurally similar to 6,6-dimethyl-2-(methylthio)-9-(4-(trifluoromethyl)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one. For instance, the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone leads to the formation of related compounds, shedding light on potential synthetic routes (Lipson et al., 2003).
- Molecular Structure: Studies involving X-ray diffraction data have been instrumental in confirming the structure of similar triazoloquinazoline compounds, providing a foundation for understanding the molecular architecture of the compound (Lipson et al., 2006).
Potential Applications in Drug Development
- Anticonvulsant Activity: Research into similar triazoloquinazoline derivatives has identified compounds with promising anticonvulsant activity, suggesting potential therapeutic applications for the compound in treating seizure disorders (Zhang et al., 2015).
- Antihypertensive Properties: The synthesis of structurally related 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones and their evaluation for antihypertensive activity in spontaneously hypertensive rats suggests potential cardiovascular applications for this compound (Alagarsamy & Pathak, 2007).
Green Chemistry and Sustainable Synthesis
- Eco-Friendly Synthesis: Developments in the eco-friendly synthesis of triazoloquinazolinones, involving methods that reduce environmental impact, indicate the possibility of applying green chemistry principles in synthesizing the compound under discussion (Mousavi et al., 2015).
Chemical Transformations and Derivatives
- Chemical Transformations: Investigations into the chemical transformations of similar triazoloquinazolines, including hydrolysis, oxidation, reduction, and alkylation, offer insights into how the compound could be modified for various applications (Lipson et al., 2006).
Molecular and Supramolecular Studies
- Hirshfeld Analysis and X-Ray Crystal Structure: Detailed studies, including DFT calculation, Hirshfeld analysis, and X-ray crystal structure, on synthesized N-alkylated(S-alkylated)-[1,2,4]triazolo[1,5-a]quinazolines, provide a deeper understanding of the molecular and supramolecular characteristics of these compounds, relevant to the compound of interest (Abuelizz et al., 2021).
Propiedades
IUPAC Name |
6,6-dimethyl-2-methylsulfanyl-9-[4-(trifluoromethyl)phenyl]-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4OS/c1-18(2)8-12-14(13(27)9-18)15(26-16(23-12)24-17(25-26)28-3)10-4-6-11(7-5-10)19(20,21)22/h4-7,15H,8-9H2,1-3H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHBCZWCJZOXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)SC)N2)C4=CC=C(C=C4)C(F)(F)F)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Methyl-1-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B2640389.png)

![Methyl 5-nitro-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2640391.png)


![3-ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2640395.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2640397.png)
![5-Bromo-2-chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide](/img/structure/B2640398.png)
![N-(2,4-difluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2640399.png)


![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(2-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2640410.png)

